2-{[6-Amino-3,5-dicyano-4-(furan-2-yl)pyridin-2-yl]selanyl}acetamide
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Overview
Description
2-{[6-Amino-3,5-dicyano-4-(furan-2-yl)pyridin-2-yl]selanyl}acetamide is a complex organic compound that features a unique combination of functional groups, including amino, cyano, furan, pyridine, and selanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-Amino-3,5-dicyano-4-(furan-2-yl)pyridin-2-yl]selanyl}acetamide typically involves a multi-step process. One common method involves the Michael reaction of dimethyl (furan-2-ylmethylidene)malonate with 2-cyanoethanethio(seleno)amides and 4-methylmorpholine. This reaction affords 4-methylmorpholinium 6-amino-3,5-dicyano-4-(furan-2-yl)pyridine-2-thio(seleno)lates via exchange of the CH acid components .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[6-Amino-3,5-dicyano-4-(furan-2-yl)pyridin-2-yl]selanyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The selanyl group can be oxidized to form selenoxide derivatives.
Reduction: The cyano groups can be reduced to primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Selenoxide derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[6-Amino-3,5-dicyano-4-(furan-2-yl)pyridin-2-yl]selanyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Possible use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{[6-Amino-3,5-dicyano-4-(furan-2-yl)pyridin-2-yl]selanyl}acetamide involves its interaction with specific molecular targets. The selanyl group can interact with thiol groups in proteins, potentially inhibiting their function. The cyano groups can also participate in interactions with various biological molecules, affecting their activity and stability.
Comparison with Similar Compounds
Similar Compounds
- 2-{[6-Amino-3,5-dicyano-4-(phenyl)pyridin-2-yl]selanyl}acetamide
- 2-{[6-Amino-3,5-dicyano-4-(furan-2-yl)pyridin-2-yl]thio}acetamide
Uniqueness
2-{[6-Amino-3,5-dicyano-4-(furan-2-yl)pyridin-2-yl]selanyl}acetamide is unique due to the presence of the selanyl group, which imparts distinct chemical reactivity and biological activity compared to its sulfur analogs.
Properties
IUPAC Name |
2-[6-amino-3,5-dicyano-4-(furan-2-yl)pyridin-2-yl]selanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N5O2Se/c14-4-7-11(9-2-1-3-20-9)8(5-15)13(18-12(7)17)21-6-10(16)19/h1-3H,6H2,(H2,16,19)(H2,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWVFFRNIAZKIKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=C(C(=NC(=C2C#N)[Se]CC(=O)N)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N5O2Se |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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